![molecular formula C24H27N3O4 B2600456 5-[1-(4-Butoxybenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole CAS No. 1046006-43-2](/img/structure/B2600456.png)
5-[1-(4-Butoxybenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole
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Description
5-[1-(4-Butoxybenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole (5-BBP-4M) is an organic compound that is used for a variety of scientific purposes. It is a small molecule that has been studied for its potential to act as a drug, an imaging agent, and a diagnostic tool. 5-BBP-4M is a member of the oxadiazole family, which is a group of compounds that have been studied for their ability to interact with a variety of biological systems. 5-BBP-4M has been found to have a wide range of applications in the fields of chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs) Application
An efficient pyridine- and oxadiazole-containing hole-blocking material was synthesized for use in organic light-emitting diodes. The study focused on the compound 2,5-bis[2-(4-tert-butylphenyl)-1,3,4-oxadiazol-5-yl]pyridine (PDPyDP) and its application in LEDs, demonstrating that devices using PDPyDP showed improved efficiency compared to devices without this material. This indicates the potential of such oxadiazole derivatives in enhancing the performance of OLEDs (Wang et al., 2001).
Protoporphyrinogen Oxidase Inhibition
Research on oxadiazon and related compounds, including oxadiazole derivatives, showed potent inhibition of plant, yeast, and mouse protoporphyrinogen oxidase. This activity suggests applications in the development of herbicides and in studying the mechanism of action of these compounds in different biological systems (Matringe et al., 1989).
Antitumor Activity
Novel bioactive 1,2,4-oxadiazole natural product analogs were synthesized and evaluated for their antitumor activity. Compounds demonstrated potent efficacy against a panel of 11 cell lines in vitro, indicating the therapeutic potential of 1,2,4-oxadiazole derivatives in cancer treatment (Maftei et al., 2013).
properties
IUPAC Name |
(4-butoxyphenyl)-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4/c1-3-4-16-30-20-13-9-18(10-14-20)24(28)27-15-5-6-21(27)23-25-22(26-31-23)17-7-11-19(29-2)12-8-17/h7-14,21H,3-6,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEVMONDQWSURJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N2CCCC2C3=NC(=NO3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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